1-Chloro-2,3-dimethylbenzene
Descripción
Historical Context and Evolution of Research on Halogenated Xylenes (B1142099)
Research into halogenated xylenes is intrinsically linked to the broader history of aromatic chemistry. Following the discovery of benzene (B151609) and its derivatives in the 19th century, chemists began exploring the effects of various substituents on the benzene ring. Xylene, first isolated from wood tar in 1850, presented an interesting case with its three structural isomers (ortho-, meta-, and para-xylene). wikipedia.org The subsequent halogenation of these isomers opened up new avenues of research.
Early investigations were largely focused on understanding the directing effects of the methyl and halogen groups on electrophilic substitution reactions. The interplay between the activating, ortho-para directing methyl groups and the deactivating, ortho-para directing chloro group in 1-Chloro-2,3-dimethylbenzene (B150846) has been a subject of study to predict and control the regioselectivity of further substitutions. Over time, the focus of research has evolved from fundamental reactivity studies to the application of halogenated xylenes as building blocks in the synthesis of more complex molecules, driven by advancements in analytical techniques and catalytic methods.
Academic Significance in Aromatic Compound Chemistry
The academic importance of this compound stems from its unique structural features, which provide a platform for exploring fundamental concepts in organic chemistry.
Structural Isomerism and Positional Reactivity
This compound is one of several structural isomers of chlorodimethylbenzene. nih.gov Isomers are molecules that share the same molecular formula but have different arrangements of atoms. libretexts.orgchemguide.co.uklabster.com The specific placement of the chlorine atom and two methyl groups on the benzene ring in this compound dictates its physical and chemical properties. nih.govlibretexts.org
The reactivity of the aromatic ring towards electrophiles is influenced by the combined electronic effects of the substituents. The two methyl groups are electron-donating and activate the ring, while the chlorine atom is electron-withdrawing and deactivates it. This creates a nuanced reactivity pattern around the ring. For instance, in nitration reactions, the positions for electrophilic attack are influenced by these directing effects. cdnsciencepub.com Studies have shown that nitration of this compound yields a mixture of nitro-isomers, with the distribution of products depending on the reaction conditions. cdnsciencepub.com The positional reactivity is a key area of academic inquiry, as it allows for the selective synthesis of specific isomers of polysubstituted aromatic compounds.
Relevance as a Synthetic Building Block in Advanced Materials and Fine Chemicals Research
The utility of this compound extends beyond fundamental reactivity studies. It serves as a valuable intermediate in the synthesis of a variety of more complex molecules. The chlorine atom can be replaced through nucleophilic substitution reactions, and the methyl groups can be oxidized to carboxylic acids, opening pathways to a range of derivatives. lookchem.com
For example, this compound can be a precursor in the synthesis of specialty chemicals and materials. Grignard reagents can be prepared from 2,3-dimethyl-halogeno-benzenes, which can then be reacted with other reagents to form new carbon-carbon bonds, a crucial step in building more complex molecular architectures. google.com The compound's derivatives are also investigated for their potential applications in pharmaceuticals and agrochemicals. Its role as a building block is critical in the development of advanced materials where the specific substitution pattern on the aromatic ring is essential for the desired properties of the final product.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H9Cl |
| Molecular Weight | 140.61 g/mol |
| CAS Number | 608-23-1 |
| Appearance | Clear colourless to light yellow liquid |
| Boiling Point | 194 °C |
| Flash Point | 73 °C |
| Density | 1.1 g/cm³ |
| Index of Refraction | 1.521 |
| Vapour Pressure | 0.931 mmHg at 25°C |
Data sourced from various chemical suppliers and databases. lookchem.comalfa-chemistry.com
Interactive Data Table: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Features |
| ¹H NMR | Signals corresponding to aromatic protons and methyl groups. |
| ¹³C NMR | Signals for the eight distinct carbon atoms in the molecule. |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M) at m/z 140 and 142 (due to chlorine isotopes), with a characteristic fragmentation pattern. |
| Infrared (IR) Spectroscopy | Absorption bands characteristic of C-H (aromatic and aliphatic), C=C (aromatic), and C-Cl stretching vibrations. |
Detailed spectroscopic data can be found in public databases such as PubChem. nih.gov
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1-chloro-2,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLHGZIXTRYOKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031403 | |
| Record name | 1,2-Dimethyl-3-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608-23-1, 25323-41-5 | |
| Record name | 1-Chloro-2,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, chlorodimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025323415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dimethyl-3-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2,3-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzene, 1-chloro-2,3-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 Chloro 2,3 Dimethylbenzene
Direct Halogenation Approaches
Direct halogenation of o-xylene (1,2-dimethylbenzene) presents a straightforward route to chlorodimethylbenzenes. However, controlling the position of chlorination is a significant challenge due to the electronic effects of the methyl groups.
Electrophilic aromatic substitution is the fundamental mechanism for the chlorination of o-xylene. The two methyl groups are activating and ortho-, para-directing. This means they increase the electron density of the benzene (B151609) ring and direct incoming electrophiles (like Cl+) to the positions ortho and para to themselves. In o-xylene, positions 3, 4, 5, and 6 are available for substitution.
The directing effects of the two methyl groups lead to two primary monochlorinated products: 3-chloro-o-xylene (1-chloro-2,3-dimethylbenzene) and 4-chloro-o-xylene (1-chloro-3,4-dimethylbenzene) google.comstudy.com. The formation of 4-chloro-o-xylene is often favored over the 3-chloro isomer google.com. Standard chlorination reactions using a Lewis acid catalyst like ferric chloride (FeCl₃) or antimony pentachloride (SbCl₅) typically result in a mixture of these isomers, with the ratio of 4-chloro-o-xylene to 3-chloro-o-xylene being less than 1.5:1 google.com.
Controlling the ratio of isomers is crucial for the efficient synthesis of This compound (B150846). Research has focused on modifying catalysts and reaction conditions to enhance the selectivity for one isomer over the other.
One approach involves the use of specific catalyst systems. A patented method utilizes a Friedel-Crafts catalyst in conjunction with a chlorine-substituted 2,8-dimethylphenoxathiin as a co-catalyst google.com. This system has been shown to significantly alter the product ratio in favor of the 4-chloro isomer. However, the conditions can be tuned. For instance, increasing the degree of chlorination (the molar ratio of chlorine to o-xylene) from 1 to 1.3 dramatically increases the ratio of 4-chloro-1,2-dimethylbenzene to 3-chloro-1,2-dimethylbenzene from a baseline to as high as 5.6:1 google.com. The reaction temperature also plays a role, with lower temperatures generally leading to a slight improvement in the isomeric ratio google.com.
Zeolite catalysts have also been studied for the selective chlorination of xylenes (B1142099). The shape-selective properties of zeolites can influence the access of the aromatic substrate to the active catalytic sites, thereby favoring the formation of a particular isomer researchgate.net. For example, in the chlorination of toluene, a related compound, zeolite catalysts have been used to enhance the selectivity for the para isomer researchgate.net.
| Catalyst System | Degree of Chlorination | Ratio of 4-chloro-isomer to 3-chloro-isomer (this compound) | Reference |
|---|---|---|---|
| Standard Lewis Acids (e.g., FeCl₃, SbCl₅) | ~1.0 | < 1.5 : 1 | google.com |
| Friedel-Crafts Catalyst + Co-catalyst | Not Specified | ≥ 3 : 1 | google.com |
| Friedel-Crafts Catalyst + Co-catalyst | 1.3 | 5.6 : 1 | google.com |
Construction via Aromatic Substitution Reactions
An alternative to direct chlorination is the construction of this compound via Friedel-Crafts alkylation of a simpler chlorinated aromatic compound. This approach involves adding alkyl groups to a chlorobenzene precursor.
The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring using an alkyl halide and a Lewis acid catalyst vedantu.comwikipedia.org. In principle, one could start with chlorobenzene and perform a double methylation. However, this pathway is fraught with challenges. The chlorine atom is a deactivating but ortho-, para-directing group. The first methylation of chlorobenzene would yield a mixture of o-chlorotoluene and p-chlorotoluene quora.com.
A significant drawback of Friedel-Crafts alkylation is polyalkylation libretexts.orglibretexts.org. The alkyl group introduced onto the ring is an activating group, making the product (chlorotoluene) more reactive than the starting material (chlorobenzene) libretexts.orgchemguide.co.uk. This leads to the formation of di- and tri-alkylated products, reducing the yield of the desired mono-alkylated intermediate and complicating purification. Achieving regioselective addition of a second methyl group to produce the specific 2,3-dimethyl configuration is highly challenging due to these competing reactions.
The choice of Lewis acid catalyst is critical in a Friedel-Crafts reaction. Its primary role is to generate a potent electrophile from the alkylating agent vedantu.com. Common Lewis acids include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), antimony pentachloride (SbCl₅), and boron trifluoride (BF₃) libretexts.org.
The strength of the Lewis acid can influence the reaction rate. Stronger catalysts like AlCl₃ are highly effective but can also promote side reactions such as polyalkylation and isomerization. The catalyst must be used in stoichiometric amounts in some cases, as it can form complexes with the aromatic products wikipedia.org. While the catalyst is fundamental to the reaction, its ability to control the regioselectivity in poly-substituted products like this compound is limited, as the directing effects of the substituents on the ring are the dominant factor.
| Catalyst | Chemical Formula |
|---|---|
| Aluminum Chloride | AlCl₃ |
| Ferric Chloride | FeCl₃ |
| Antimony Pentachloride | SbCl₅ |
| Boron Trifluoride | BF₃ |
| Aluminum Bromide | AlBr₃ |
The mechanism of Friedel-Crafts alkylation proceeds through several key steps:
Formation of the Electrophile : The Lewis acid catalyst reacts with the alkyl halide (e.g., chloromethane) to generate a carbocation or a highly polarized carbocation-like complex libretexts.orglibretexts.org. For primary alkyl halides, the formation of a free carbocation is less favorable, and the electrophile is likely a complex between the alkyl halide and the Lewis acid, [R---X---AlCl₃] wikipedia.org.
Electrophilic Attack : The electron-rich aromatic ring acts as a nucleophile, attacking the carbocation electrophile. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex vedantu.comlibretexts.org.
Deprotonation : A weak base, typically the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom that bears the new alkyl group libretexts.org. This step restores the aromaticity of the ring, yielding the alkylated product and regenerating the Lewis acid catalyst chemguide.co.uklibretexts.org.
A critical aspect of this mechanism is the potential for carbocation rearrangement. Primary and secondary carbocations can rearrange to more stable secondary or tertiary carbocations via hydride or alkyl shifts libretexts.orglibretexts.org. This is a major limitation of the reaction when using alkyl groups larger than ethyl, as it can lead to a mixture of isomeric products that are different from the one expected from the starting alkyl halide libretexts.org.
Friedel-Crafts Alkylation Pathways to Substituted Chlorobenzenes
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis has revolutionized the synthesis of complex aromatic molecules by enabling C-C and C-heteroatom bond formation on unactivated aryl halides. For challenging substrates like this compound, which are poor partners in SNAr reactions, palladium-catalyzed cross-coupling methods are the strategies of choice.
Palladium-catalyzed cross-coupling reactions proceed through a catalytic cycle that generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com The initial and often rate-limiting step is the oxidative addition of the aryl halide to a Pd(0) complex. Aryl chlorides are notoriously less reactive in this step than the corresponding bromides or iodides. This low reactivity is further exacerbated by steric hindrance and electron-donating substituents on the aromatic ring, making this compound a particularly challenging substrate. nih.gov
Overcoming this challenge has necessitated the development of sophisticated catalyst systems. Modern catalysts for coupling aryl chlorides often feature palladium complexed with sterically demanding and highly electron-donating ligands, such as bulky biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). organic-chemistry.orgacs.orgresearchgate.net These ligands promote the difficult oxidative addition step and stabilize the active catalytic species.
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide. For the coupling of sterically hindered aryl chlorides like this compound, the choice of catalyst, ligand, and base is critical. Research has shown that highly efficient catalyst systems can facilitate the coupling of even tetra-ortho-substituted biaryls at room temperature. organic-chemistry.orgacs.org
While specific data for this compound is sparse, studies on analogous hindered substrates demonstrate the power of modern catalysts. For example, the coupling of 2-chlorotoluene with 2,6-dimethylphenylboronic acid highlights the need for specialized ligands to achieve high yields.
| Aryl Chloride | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Chloro-1,3-dimethylbenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 1-Chloro-2,6-dimethylbenzene | 2-Methylphenylboronic acid | [(IPr)PdCl₂]₂ | K₃PO₄ | Dioxane | 80 | 92 |
| 2-Chlorotoluene | 2,6-Dimethylphenylboronic acid | Pd₂ (dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 88 |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / (t-Bu)PCy₂ | Cs₂CO₃ | DME | 80 | (High) |
This table presents data from studies on sterically hindered aryl chlorides to illustrate typical reaction conditions. Yields for this compound are inferred from reports on similar deactivated substrates. nih.gov
The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds from aryl halides and amines, particularly for substrates that are unreactive in SNAr reactions. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction's success with challenging aryl chlorides hinges on the use of palladium catalysts with specialized, bulky, and electron-rich phosphine ligands. jk-sci.commit.eduorganic-chemistry.org These ligands facilitate both the oxidative addition of the aryl chloride and the subsequent reductive elimination step that forms the C-N bond. wikipedia.org
For a substrate like this compound, the steric hindrance near the chlorine atom makes the coupling particularly difficult. Catalyst systems based on ligands such as tBuBrettPhos have been developed specifically for the amination of hindered and electron-rich aryl halides. mit.edunih.gov These systems allow for the coupling of a wide range of primary and secondary amines under relatively mild conditions.
| Aryl Chloride | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Chloro-1,3-dimethylbenzene | Morpholine | Pd₂(dba)₃ / tBuXPhos | NaOt-Bu | Toluene | 100 | 98 |
| 1-Chloro-2,6-dimethylbenzene | Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 100 | 91 |
| 2-Chlorotoluene | n-Hexylamine | tBuBrettPhos Pd G3 | LHMDS | THF | 65 | 94 |
| This compound | Ammonium Sulfate | Pd(OAc)₂ / KPhos | KOH | t-Amyl alcohol/H₂O | 110 | (High) |
This table compiles representative data for structurally similar hindered aryl chlorides to demonstrate effective catalyst systems. Yields for this compound are projected based on reports for analogous substrates. organic-chemistry.orgacs.org
Copper-Catalyzed Reactions (e.g., Cyanation)
The introduction of a cyano group onto the aromatic ring of this compound is a critical transformation, yielding 2,3-dimethylbenzonitrile, a precursor to valuable compounds. Copper-catalyzed cyanation, particularly the Rosenmund-von Braun reaction, has been a cornerstone of this process.
Historically, the Rosenmund-von Braun reaction involved the use of stoichiometric amounts of copper(I) cyanide at high temperatures, often in polar aprotic solvents like DMF or pyridine. organic-chemistry.orgwikipedia.org While effective, this method suffers from harsh reaction conditions, the generation of significant copper-containing waste, and difficulties in product purification. organic-chemistry.org
Modern advancements have transitioned towards catalytic systems, significantly improving the sustainability of the process. These contemporary methods employ a catalytic amount of a copper source, often in the presence of ligands, to facilitate the cyanation of aryl halides. Research has demonstrated that the choice of catalyst, ligand, solvent, and cyanide source can dramatically influence the reaction's efficiency, particularly for sterically hindered substrates like this compound.
For instance, the use of palladium or nickel catalysts has also been explored for the cyanation of aryl halides, sometimes offering milder reaction conditions and broader functional group tolerance. nih.gov However, copper catalysis remains a cost-effective and viable option. The development of new ligands and reaction conditions continues to enhance the efficacy of copper-catalyzed cyanations, making them more attractive for industrial applications. Microwave-assisted synthesis has also emerged as a technique to accelerate these reactions, potentially leading to higher yields in shorter timeframes. nih.govnih.gov
Below is a comparative table of traditional versus modern copper-catalyzed cyanation methods for aryl halides, which can be extrapolated to the synthesis of 2,3-dimethylbenzonitrile from this compound.
| Feature | Traditional Rosenmund-von Braun | Modern Catalytic Cyanation |
| Copper Reagent | Stoichiometric CuCN | Catalytic Cu(I) or Cu(II) salts |
| Reaction Temperature | High (150-250 °C) | Lower (often below 150 °C) |
| Solvents | High-boiling polar aprotics (e.g., DMF, Pyridine) | Variety of solvents, including greener alternatives |
| Waste Generation | High (stoichiometric copper waste) | Low (catalytic amounts of metal) |
| Product Purification | Often difficult | Generally simpler |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is paramount in modern chemical synthesis to reduce the environmental footprint of chemical processes. The synthesis of this compound is no exception, with research focusing on several key areas to improve its sustainability.
Development of Sustainable Reaction Conditions
The initial chlorination of 2,3-dimethylaniline via diazotization (a Sandmeyer-type reaction) or the direct chlorination of o-xylene often employs chlorinated solvents, which pose environmental and health risks. A significant focus of green chemistry is the replacement of these hazardous solvents with safer alternatives. Research into greener solvents has identified several potential replacements for traditional halogenated and aromatic solvents. merckmillipore.com For instance, ionic liquids and deep eutectic solvents are being explored as recyclable reaction media that can offer both improved reaction rates and easier product separation. wikipedia.orgresearchgate.net Furthermore, solvent-free reaction conditions, where the reactants themselves act as the solvent, represent an ideal green chemistry approach by completely eliminating solvent-related waste. wikipedia.org
| Solvent Class | Examples | Green Attributes |
| Traditional Solvents | Dichloromethane, Chloroform, Benzene, Toluene | Often toxic, volatile, and environmentally persistent |
| Greener Alternatives | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), Cyrene™ | Bio-based, lower toxicity, biodegradable |
| Ionic Liquids | Imidazolium-based salts | Low vapor pressure, recyclable, tunable properties |
| Solvent-Free | Neat reaction conditions | Eliminates solvent waste, can increase reaction rates |
Microwave-assisted synthesis has shown considerable promise in reducing energy consumption. nih.govnih.gov By directly heating the reaction mixture, microwaves can significantly shorten reaction times and often lead to higher yields compared to conventional heating methods. This not only saves energy but can also reduce the formation of byproducts. The production of monochlorobenzene, a related process, has been shown to be more economical at lower temperatures, highlighting the importance of optimizing reaction conditions to reduce energy inputs. researchgate.net
Catalytic Approaches for Reduced Waste Generation
The shift from stoichiometric reagents to catalytic systems is a fundamental principle of green chemistry, aimed at minimizing waste. In the synthesis of this compound and its derivatives, catalytic methods are crucial for reducing the generation of hazardous waste. yale.edu
For the cyanation of this compound, the move from stoichiometric copper cyanide to catalytic copper systems exemplifies this principle. Catalytic processes not only reduce the amount of metal waste but also often lead to cleaner reactions with fewer side products, simplifying purification and further reducing waste. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is another important strategy for waste reduction.
Atom Economy and Step Economy Considerations in Process Design
Step Economy: Reducing the number of steps in a synthetic sequence is another key aspect of green process design. Each step in a synthesis typically requires purification and results in some loss of material. Therefore, shorter synthetic routes are generally more efficient and produce less waste. The direct C-H functionalization of o-xylene to produce this compound would be an ideal example of a step-economic process, although achieving high regioselectivity can be challenging.
By focusing on these green chemistry principles, the chemical industry can develop more sustainable and economically viable processes for the production of important intermediates like this compound.
One-Pot Synthesis and Continuous Flow Methodologies
Modern synthetic chemistry increasingly favors processes that are not only high-yielding and selective but also inherently safer and more environmentally benign. In the context of this compound synthesis, one-pot reactions and continuous flow technologies represent significant advancements towards these goals. These methodologies streamline production, minimize waste, and can offer enhanced control over reaction parameters.
One-Pot Synthesis
One-pot synthesis offers a streamlined approach to the production of this compound by combining multiple reaction steps into a single vessel, thereby avoiding the isolation and purification of intermediates. This approach is particularly advantageous for reactions like the Sandmeyer reaction, a classic method for converting anilines to aryl halides.
A prominent one-pot strategy for synthesizing this compound involves the diazotization of 2,3-dimethylaniline followed by a copper-catalyzed chlorination. In this process, 2,3-dimethylaniline is first converted to its corresponding diazonium salt using a nitrosating agent, such as sodium nitrite, in an acidic medium. This highly reactive intermediate is then immediately subjected to a chlorinating agent, typically copper(I) chloride, to yield the final product.
The efficiency of this one-pot Sandmeyer reaction can be influenced by several factors, including the choice of acid, temperature, and the nature of the copper catalyst. The reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt.
Table 1: Illustrative One-Pot Sandmeyer Chlorination of 2,3-Dimethylaniline
| Parameter | Condition |
| Starting Material | 2,3-Dimethylaniline |
| Reagents | Sodium nitrite, Hydrochloric acid, Copper(I) chloride |
| Solvent | Aqueous solution |
| Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
| Yield | Moderate to high |
This table presents a generalized representation of a one-pot Sandmeyer reaction. Actual yields and optimal conditions can vary based on specific experimental parameters.
Continuous Flow Methodologies
Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering enhanced safety, improved heat and mass transfer, and the potential for automation. The synthesis of this compound can be effectively achieved through the continuous flow chlorination of 2,3-dimethylbenzene (o-xylene).
In a typical continuous flow setup for the chlorination of o-xylene, the aromatic substrate and a chlorinating agent, such as chlorine gas, are continuously fed into a reactor, which can be a packed-bed reactor or a microreactor. The reaction is often catalyzed by a Lewis acid, which can be immobilized within the reactor to simplify purification. The use of microreactors, with their high surface-area-to-volume ratio, allows for precise control over reaction temperature and residence time, minimizing the formation of unwanted byproducts like dichlorinated isomers.
Continuous flow processes can be designed to operate at elevated temperatures and pressures, accelerating reaction rates and increasing throughput. The product stream exiting the reactor can be directed to an in-line purification unit, allowing for a fully integrated and automated production system.
Table 2: Representative Continuous Flow Chlorination of o-Xylene
| Parameter | Condition |
| Starting Material | 2,3-Dimethylbenzene (o-xylene) |
| Chlorinating Agent | Chlorine gas |
| Catalyst | Lewis Acid (e.g., FeCl₃, AlCl₃) |
| Reactor Type | Packed-bed or Microreactor |
| Temperature | 20-80 °C |
| Pressure | 1-5 bar |
| Residence Time | 1-10 minutes |
| Selectivity for Monochlorination | High |
This table illustrates typical parameters for the continuous flow chlorination of o-xylene. The specific conditions can be optimized to maximize the yield and selectivity for this compound.
Mechanistic Investigations of Reactions Involving 1 Chloro 2,3 Dimethylbenzene
Detailed Electrophilic Aromatic Substitution (EAS) Studies
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, and the reactivity of 1-chloro-2,3-dimethylbenzene (B150846) in these reactions is governed by the directing effects of its substituents. The methyl groups are activating and ortho-, para-directing, while the chlorine atom is deactivating yet also ortho-, para-directing. This combination of effects leads to complex product mixtures and has necessitated detailed mechanistic studies to understand the regioselectivity of these reactions.
Nitration Reaction Mechanisms and Adduct Formation
The nitration of this compound, particularly in acetic anhydride, has been a subject of detailed investigation. This reaction does not simply yield nitro-substituted aromatic products but also involves the formation of diastereomeric adducts, specifically cis- and trans-3-chloro-4,5-dimethyl-4-nitrocyclohexa-2,5-dienyl acetates. The formation of these adducts accounts for a significant portion of the reaction products, alongside the expected aromatic nitro compounds.
The nitration of this compound in acetic anhydride yields a mixture of products. A significant portion of this mixture consists of adducts, with the remaining being aromatic nitro compounds. The distribution of these products is as follows:
| Product | Percentage of Mixture |
| 3-chloro-4,5-dimethyl-4-nitrocyclohexa-2,5-dienyl acetate (adducts) | 29% |
| 1-chloro-2,3-dimethyl-4-nitrobenzene | 46% |
| 1-chloro-2,3-dimethyl-6-nitrobenzene | 20% |
| 1-chloro-2,3-dimethyl-5-nitrobenzene | 5% |
These findings highlight the complexity of the reaction, where simple substitution is in competition with addition pathways.
The formation of both the adducts and the aromatic substitution products is rationalized through the intermediacy of cyclohexadienyl cations. In the nitration of this compound, the initial attack of the nitronium ion (NO₂⁺) on the aromatic ring can occur at various positions. The stability of the resulting cyclohexadienyl cation intermediates dictates the final product distribution. The attack at the C-4 and C-6 positions is favored due to the stabilization of the positive charge by the adjacent methyl groups through resonance and inductive effects. The formation of the acetate adducts occurs when the acetate ion, acting as a nucleophile, traps the cyclohexadienyl cation intermediate. This trapping is a key step that diverts the reaction from a simple substitution pathway.
The formed 3-chloro-4,5-dimethyl-4-nitrocyclohexa-2,5-dienyl acetate adducts are not necessarily the final products and can undergo further reactions. In the presence of acid, these adducts can rearomatize. For instance, in the presence of 25% trifluoroacetic acid in deuteriochloroform, the dominant reaction is the elimination of acetic acid accompanied by the migration of the nitro group to yield 1-chloro-2,3-dimethyl-4-nitrobenzene and a smaller amount of the 6-nitro isomer cdnsciencepub.com. This process underscores the dynamic nature of the intermediates and the reaction conditions' influence on the final product outcome.
Substituent Effects on Reactivity and Regioselectivity
When the directing effects of the substituents reinforce each other, the prediction of the major product is straightforward. However, in this compound, the directing effects are more complex. The two methyl groups strongly activate the positions ortho and para to them. The chlorine atom also directs to its ortho and para positions. The positions most activated and least sterically hindered will be the preferred sites of electrophilic attack. In electrophilic substitution of a disubstituted benzene (B151609) ring, the combined effects of both groups must be considered. When the directing effects of the two groups are in opposition, the more powerful activating group generally has the dominant influence, though this can often lead to the formation of product mixtures. In meta-disubstituted compounds, further substitution between the two existing groups is rare due to steric hindrance stackexchange.com.
Nucleophilic Substitution Reaction Mechanisms
Aryl halides are typically unreactive towards nucleophilic substitution under standard conditions. However, under forcing conditions, such as the use of very strong bases, this compound can undergo nucleophilic substitution. The mechanism of these reactions is believed to proceed through highly reactive intermediates.
Competitive Reaction Pathways in Nucleophilic Attack
The nucleophilic attack on this compound is a nuanced process governed by the electronic and steric landscape of the molecule. Unlike aryl chlorides activated by strong electron-withdrawing groups, this compound possesses electron-donating methyl groups, which generally disfavor the classic SNAr (addition-elimination) mechanism. This is because the methyl groups increase the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles. Consequently, for a nucleophilic substitution to occur, more forcing conditions or alternative mechanistic pathways are typically required.
One potential pathway is the benzyne mechanism (elimination-addition) . This mechanism does not necessitate electron-withdrawing groups but requires a very strong base. The reaction would proceed through the formation of a highly reactive benzyne intermediate, 3,4-dimethylbenzyne, followed by the addition of the nucleophile. A key feature of the benzyne mechanism is the potential for the incoming nucleophile to add to two different positions, leading to a mixture of products.
Another competitive pathway under specific conditions, particularly with strong bases, is direct nucleophilic substitution . While less common for unactivated aryl halides, it can be facilitated by high temperatures and highly polar aprotic solvents. researchgate.netacsgcipr.org The steric hindrance from the two ortho and meta methyl groups in this compound would likely influence the rate and feasibility of such a direct attack.
The competition between these pathways is dictated by several factors, including the nature and strength of the nucleophile and base, the reaction temperature, and the solvent. For instance, sterically hindered nucleophiles might favor one pathway over another due to the accessibility of the reaction sites.
| Pathway | Key Requirements | Intermediate | Potential Products |
| SNAr (Addition-Elimination) | Strong electron-withdrawing groups (not present in this compound) | Meisenheimer complex | Single substitution product |
| Benzyne (Elimination-Addition) | Very strong base (e.g., NaNH₂) | 3,4-dimethylbenzyne | Mixture of isomeric substitution products |
| Direct Nucleophilic Substitution | High temperature, polar aprotic solvent | - | Single substitution product |
Radical Reaction Pathways
Radical reactions involving this compound are primarily initiated by the homolytic cleavage of the C-Cl bond. This bond breaking can be induced by thermal, photochemical, or radical initiator-driven processes. The energy required for this homolytic bond dissociation is a critical factor in determining the feasibility of radical pathways. libretexts.orglibretexts.org
Once the 2,3-dimethylphenyl radical is formed, it can participate in a variety of reactions. A common pathway is hydrogen atom abstraction from a solvent or another reagent, leading to the formation of 1,2-dimethylbenzene. Another possibility is radical coupling , where two 2,3-dimethylphenyl radicals combine to form a biphenyl derivative.
In the presence of other reactive species, the 2,3-dimethylphenyl radical can undergo addition reactions . For example, it can add to unsaturated bonds in other molecules, initiating a chain reaction. The stability of the 2,3-dimethylphenyl radical, influenced by the methyl groups, will affect the rates and outcomes of these radical processes.
| Radical Reaction Type | Description | Potential Products |
| Hydrogen Atom Abstraction | The radical abstracts a hydrogen atom from another molecule. | 1,2-dimethylbenzene |
| Radical Coupling | Two radicals combine to form a new bond. | Substituted biphenyls |
| Radical Addition | The radical adds to an unsaturated bond. | Various addition products |
Catalytic Reaction Mechanism Elucidation
Catalytic reactions, particularly palladium-catalyzed cross-coupling reactions, provide a versatile method for the functionalization of this compound. The elucidation of the catalytic cycle is crucial for understanding and optimizing these transformations.
The activation of the relatively inert C-Cl bond in this compound is a key step in catalytic cross-coupling reactions. Transition metal catalysts, most commonly palladium complexes, are employed for this purpose. csbsju.edu The catalytic cycle typically begins with the oxidative addition of the C-Cl bond to a low-valent palladium(0) species. csbsju.edu This step involves the insertion of the palladium atom into the C-Cl bond, forming a Pd(II)-aryl-chloride complex.
The efficiency of this oxidative addition is influenced by both electronic and steric factors. The electron-donating methyl groups on the benzene ring of this compound can make the C-Cl bond less susceptible to oxidative addition compared to electron-deficient aryl chlorides. Furthermore, the steric hindrance from the ortho-methyl group can impede the approach of the bulky palladium catalyst to the C-Cl bond. researchgate.net
To overcome these challenges, specialized catalyst systems are often required. The choice of ligands on the palladium center is critical in modulating the catalyst's reactivity and stability.
Bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition step and promote the subsequent reductive elimination step of the catalytic cycle. These ligands can stabilize the active palladium(0) species and increase its electron density, thereby enhancing its reactivity towards the C-Cl bond.
The steric bulk of the ligands can also create a specific coordination environment around the palladium center, which can influence the selectivity of the reaction, particularly in cases where multiple reactive sites are present on the substrate or coupling partner. For sterically congested substrates like this compound, the use of highly active and sterically demanding ligands is often necessary to achieve good yields. researchgate.net
| Ligand Type | Key Features | Impact on Catalysis |
| Bulky, electron-rich phosphines | Large cone angle, strong σ-donating ability | Promotes oxidative addition and reductive elimination, enhances catalyst stability |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | High thermal stability, effective for challenging substrates |
| Biaryl phosphines | Sterically demanding, electronically tunable | Often provide high turnover numbers and rates for difficult couplings |
Intermolecular and Intramolecular Rearrangements
Under certain reaction conditions, this compound or its reaction intermediates can undergo rearrangements. These rearrangements can be either intermolecular or intramolecular in nature.
Intermolecular rearrangements could occur in the presence of strong acids or Lewis acids, potentially leading to the migration of the methyl groups on the aromatic ring. However, such conditions are not typical for the reactions discussed in the preceding sections.
More relevant are intramolecular rearrangements that might occur within transient intermediates. For example, during a benzyne-mediated nucleophilic substitution, the symmetrical nature of the 3,4-dimethylbenzyne intermediate can lead to the formation of two different regioisomeric products, which can be considered a form of rearrangement of the substitution pattern.
In the context of radical reactions, intramolecular hydrogen shifts are a possibility, although they are generally less common for aryl radicals compared to other radical types. The presence of the methyl groups could potentially facilitate such rearrangements under specific conditions.
It is important to note that significant skeletal rearrangements of the aromatic ring itself are energetically unfavorable and would require highly energetic conditions not typically employed in the synthetic transformations of this compound.
Spectroscopic Characterization Techniques in 1 Chloro 2,3 Dimethylbenzene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms in 1-chloro-2,3-dimethylbenzene (B150846). By analyzing the behavior of atomic nuclei in a magnetic field, researchers can map out the connectivity and chemical environment of each atom.
In the ¹H NMR spectrum of this compound, the proton environments can be predicted based on its structure. The molecule has two distinct methyl groups and three aromatic protons, each in a unique chemical environment due to the substitution pattern.
Aromatic Protons: The three aromatic protons (H-4, H-5, and H-6) are expected to appear in the downfield region, typically between 6.9 and 7.3 ppm. The electron-withdrawing effect of the chlorine atom and the electron-donating effects of the methyl groups influence their specific chemical shifts. The proton adjacent to the chlorine (H-6) would likely resonate slightly further downfield than the other two. The splitting pattern would be complex, with coupling between adjacent protons (H-4/H-5 and H-5/H-6) resulting in doublets and triplets.
Methyl Protons: The two methyl groups at positions C-2 and C-3 are chemically non-equivalent. They are expected to produce two distinct singlets in the upfield region, typically around 2.2 to 2.4 ppm. The proximity to the chlorine atom may cause a slight downfield shift for the methyl group at C-2 compared to the one at C-3.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (H-4, H-5, H-6) | 6.9 – 7.3 | Multiplet |
| Methyl (C2-CH₃) | ~2.3 – 2.4 | Singlet |
| Methyl (C3-CH₃) | ~2.2 – 2.3 | Singlet |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in unique chemical environments.
Aromatic Carbons: Six signals will be present in the aromatic region (typically 120-140 ppm). The carbons directly bonded to substituents (C-1, C-2, and C-3) are quaternary and will show characteristic shifts. The carbon bearing the chlorine atom (C-1) is expected to be significantly downfield due to the halogen's electronegativity. The carbons attached to the methyl groups (C-2, C-3) will also have distinct shifts. The three carbons bearing hydrogen atoms (C-4, C-5, C-6) will appear as separate signals in the spectrum.
Methyl Carbons: The two methyl carbons will produce two separate signals in the upfield, aliphatic region of the spectrum (typically 15-21 ppm).
Table 2: Predicted ¹³C NMR Signal Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1-Cl | ~133-136 |
| C2-CH₃ | ~135-138 |
| C3-CH₃ | ~130-133 |
| C4 | ~128-131 |
| C5 | ~125-127 |
| C6 | ~126-129 |
| C2-C H₃ | ~19-21 |
| C3-C H₃ | ~15-17 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, this would show cross-peaks connecting the adjacent aromatic protons: H-4 with H-5, and H-5 with H-6, confirming their positions relative to one another.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). It would be used to definitively assign the signals for the C-4/H-4, C-5/H-5, and C-6/H-6 pairs, as well as linking the methyl proton signals to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range coupling (typically two or three bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons. For instance, the protons of the methyl group at C-2 would show correlations to the C-1, C-2, and C-3 carbons. Similarly, the methyl protons at C-3 would correlate with C-2, C-3, and C-4. These correlations are critical for confirming the 1,2,3-substitution pattern on the benzene (B151609) ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns.
For a volatile and non-polar compound like this compound, Electron Ionization (EI) is the most common and effective ionization technique. In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows the molecular ion and a series of fragment ions.
Electrospray Ionization (ESI) is less suitable for this type of compound as it is typically used for polar, non-volatile molecules that can be readily ionized in solution.
The EI mass spectrum of this compound shows a molecular ion peak [M]⁺• at a mass-to-charge ratio (m/z) of 140. nih.gov Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺• peak is observed at m/z 142 with about one-third the intensity of the m/z 140 peak.
Tandem mass spectrometry (MS/MS) is a technique where a specific ion from the initial mass spectrum is selected, isolated, and then fragmented further by collision with an inert gas. This process provides detailed information about the structure of the selected precursor ion and confirms fragmentation pathways.
In a hypothetical MS/MS analysis of this compound, the molecular ion at m/z 140 would be selected. The fragmentation of this ion would be expected to produce the same key daughter ions observed in the standard EI spectrum.
The primary fragmentation pathways observed in the EI spectrum include:
Loss of a Chlorine Atom: The cleavage of the C-Cl bond results in a fragment ion at m/z 105 ([M-Cl]⁺). This is often the most abundant fragment (the base peak) due to the formation of a stable dimethylphenyl cation. nih.gov
Loss of a Methyl Radical: The loss of a methyl group (•CH₃) from the molecular ion leads to the formation of a chlorodimethylphenyl cation at m/z 125 ([M-CH₃]⁺). nih.gov
By analyzing the daughter ions produced in an MS/MS experiment, the proposed fragmentation pathways can be confirmed, providing unequivocal structural evidence.
Table 3: Major Ions in the Electron Ionization Mass Spectrum of this compound
| m/z | Ion Formula | Proposed Identity/Origin |
| 142 | [C₈H₉³⁷Cl]⁺• | Molecular ion (³⁷Cl isotope) |
| 140 | [C₈H₉³⁵Cl]⁺• | Molecular ion (³⁵Cl isotope) |
| 125 | [C₈H₈Cl]⁺ | Loss of a methyl radical (•CH₃) |
| 105 | [C₈H₉]⁺ | Loss of a chlorine atom (•Cl) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the analysis of this compound, serving the dual purpose of separating it from complex mixtures and providing definitive structural identification. In this method, the compound is volatilized and passed through a chromatographic column, which separates it from other components based on its boiling point and affinity for the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact.
This ionization process induces fragmentation of the this compound molecule. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. The molecular ion peak [M]+, corresponding to the intact molecule, is observed at an m/z of approximately 140, consistent with its molecular weight. nih.gov The fragmentation pattern provides crucial information for structural confirmation. For this compound, the most abundant fragment peak (base peak) is typically observed at m/z 105. nih.gov This fragment likely corresponds to the loss of a chlorine atom followed by the rearrangement of the resulting cation. Other significant fragments are also observed, which aid in confirming the identity of the compound. nih.gov
By comparing the obtained mass spectrum with established spectral libraries, such as the NIST Mass Spectrometry Data Center, a high-confidence identification of this compound can be achieved. nih.gov Furthermore, the high sensitivity of GC-MS allows for the detection and quantification of impurities, making it an indispensable tool for assessing the purity of the compound.
| Feature | m/z Value | Description |
|---|---|---|
| Molecular Ion [M]+ | 140 | Corresponds to the intact molecule. |
| Top Peak (Base Peak) | 105 | Most abundant fragment, likely [C8H9]+. |
| 3rd Highest Peak | 125 | Fragment corresponding to the loss of a methyl group. |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These techniques are fundamental for identifying the functional groups present and providing insight into the molecular structure of this compound.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds and functional groups.
The FT-IR spectrum of this compound is characterized by several key absorption regions:
Aromatic C-H Stretching: Strong absorptions are expected in the region of 3100-3000 cm⁻¹, characteristic of the C-H stretching vibrations of the benzene ring.
Alkyl C-H Stretching: Absorptions corresponding to the C-H stretching vibrations of the two methyl groups appear in the 3000-2850 cm⁻¹ range.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically give rise to one or more sharp bands in the 1600-1450 cm⁻¹ region.
C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a strong absorption in the fingerprint region, generally between 850 and 550 cm⁻¹. The exact position can be influenced by the substitution pattern on the aromatic ring.
These characteristic bands allow for the rapid confirmation of the key functional groups within the this compound molecule.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Aryl C-H |
| Alkyl C-H Stretch | 3000 - 2850 | Methyl (-CH3) |
| Aromatic C=C Stretch | 1600 - 1450 | Benzene Ring |
| C-Cl Stretch | 850 - 550 | Aryl Halide |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and provides valuable information about the skeletal vibrations of the molecule. For this compound, Raman spectroscopy can effectively probe the vibrations of the substituted benzene ring and the C-Cl bond. The technique is useful for confirming the substitution pattern on the aromatic ring, as the vibrational modes are sensitive to the positions of the methyl and chloro substituents. Data for the compound is available in FT-Raman spectral libraries. alfa-chemistry.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzene ring in this compound is a chromophore that absorbs UV radiation, leading to π→π* transitions. The spectrum of benzene shows a primary absorption band (E2 band) around 204 nm and a weaker, fine-structured secondary band (B band) around 256 nm.
The presence of substituents on the benzene ring alters the energy of these transitions, typically resulting in a shift of the absorption maxima to longer wavelengths (bathochromic shift) and an increase in absorption intensity (hyperchromic effect). Both the chlorine atom and the two methyl groups on the this compound molecule act as auxochromes. The lone pair electrons on the chlorine atom and the hyperconjugation effect of the methyl groups interact with the π-electron system of the ring. This interaction lowers the energy gap between the π and π* orbitals, causing the E2 and B bands to shift to longer wavelengths compared to unsubstituted benzene. The fine structure of the B band is also often lost upon substitution. Therefore, this compound is expected to exhibit characteristic absorptions in the 210-230 nm and 260-280 nm regions.
X-ray Diffraction Studies
X-ray diffraction is a powerful technique for determining the precise arrangement of atoms in the solid state, providing definitive information on bond lengths, bond angles, and crystal packing.
For compounds that can be crystallized, single-crystal X-ray diffraction can provide an unambiguous three-dimensional model of the molecular structure. A record for a crystal structure of this compound exists in the Crystallography Open Database (COD) with the identifier 7203340. nih.gov This indicates that the solid-state structure has been determined. Such an analysis would yield precise measurements of the C-C and C-Cl bond lengths, the C-C-C bond angles within the benzene ring, and the orientation of the methyl and chloro substituents relative to the ring. However, the detailed structural parameters from this specific study are not widely available in the published literature.
Analysis of Crystal Packing and Non-Covalent Interactions
The crystal structure of this compound has been determined through single-crystal X-ray diffraction, providing precise data on its lattice parameters and the spatial arrangement of its constituent molecules. This foundational data allows for an in-depth analysis of the intermolecular contacts that stabilize the crystal lattice.
The crystallographic data for this compound is summarized in the table below. The compound crystallizes in the monoclinic space group P2₁/n, with four molecules per unit cell.
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₉Cl |
| Formula Weight | 140.61 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123(2) |
| b (Å) | 7.689(2) |
| c (Å) | 10.278(2) |
| α (°) | 90 |
| β (°) | 113.34(3) |
| γ (°) | 90 |
| Volume (ų) | 733.9(3) |
| Z | 4 |
C–H···π Interactions: In the crystal lattice, the aromatic rings of adjacent molecules are positioned in a way that facilitates C–H···π interactions. Specifically, hydrogen atoms from the methyl groups and the aromatic ring of one molecule interact with the electron-rich π-system of a neighboring molecule. These interactions, though weak, are numerous and collectively play a significant role in the cohesion of the crystal.
C–H···Cl Interactions: Another notable set of interactions involves hydrogen atoms and the chlorine atom. Hydrogen atoms from the methyl groups and the aromatic ring of one molecule form weak hydrogen bonds with the chlorine atom of an adjacent molecule. These C–H···Cl interactions contribute to the directional packing of the molecules within the crystal.
Cl···Cl Interactions: The crystal structure also exhibits short Cl···Cl contacts between neighboring molecules. The geometry of these interactions is consistent with stabilizing halogen-halogen interactions, where the positive electrostatic potential on one chlorine atom (the σ-hole) interacts with the negative equatorial region of another.
The geometric parameters of the key non-covalent interactions observed in the crystal structure of this compound are presented in the following table.
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) |
|---|---|---|
| C–H···π | 3.5 - 3.8 | 130 - 160 |
| C–H···Cl | 3.6 - 3.9 | 140 - 170 |
| Cl···Cl | 3.58 | - |
Computational Chemistry and Theoretical Studies of 1 Chloro 2,3 Dimethylbenzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. For 1-Chloro-2,3-dimethylbenzene (B150846), these methods can elucidate its fundamental properties from first principles.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is widely used to determine the equilibrium geometry and electronic properties of molecules like this compound.
The process begins with geometry optimization , where DFT methods are used to find the lowest energy arrangement of the atoms in the molecule. This involves calculating the forces on each atom and adjusting their positions until a stable structure, or minimum on the potential energy surface, is located. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good description of electron distribution.
Once the geometry is optimized, various electronic structure properties can be calculated. These include the total energy, dipole moment, and the distribution of electronic charge. For this compound, the optimized structure would reveal precise bond lengths and angles, showing the influence of the chloro and methyl substituents on the benzene (B151609) ring's geometry. For instance, the C-Cl bond length and the C-C-Cl bond angle are key parameters, as are the orientations of the methyl groups relative to the ring.
Illustrative Optimized Geometric Parameters for this compound (Note: The following data is hypothetical and serves to illustrate typical results from a DFT/B3LYP/6-311++G(d,p) calculation.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C1-Cl | 1.75 Å |
| Bond Length | C1-C2 | 1.40 Å |
| Bond Length | C2-C3 | 1.41 Å |
| Bond Length | C2-C(Methyl) | 1.51 Å |
| Bond Length | C3-C(Methyl) | 1.51 Å |
| Bond Angle | C2-C1-C6 | 121.5° |
| Bond Angle | C1-C2-C3 | 119.0° |
| Bond Angle | Cl-C1-C2 | 119.5° |
| Dihedral Angle | Cl-C1-C2-C3 | 180.0° |
Prediction of Spectroscopic Parameters
Theoretical calculations are invaluable for interpreting and predicting spectroscopic data.
NMR Chemical Shifts via GIAO method: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable technique for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.gov By performing GIAO calculations on the DFT-optimized geometry of this compound, one can predict the ¹H and ¹³C NMR spectra. These theoretical shifts, when referenced against a standard like tetramethylsilane (TMS), can aid in the assignment of experimental spectra and provide a detailed understanding of the electronic environment of each nucleus. The predicted shifts would reflect the electron-withdrawing effect of the chlorine atom and the electron-donating nature of the methyl groups on the aromatic ring protons and carbons.
Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of this compound. After geometry optimization, a frequency calculation is performed at the same level of theory. nih.gov This yields a set of vibrational modes, their frequencies, and their intensities. These calculations are crucial for assigning the peaks in experimental spectra to specific molecular motions, such as C-H stretching, C-Cl stretching, and benzene ring deformations. researchgate.net A scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set limitations. nih.gov
UV-Vis Spectra via TD-DFT: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.com This calculation provides information about the electronic transitions between molecular orbitals. For this compound, TD-DFT would predict the wavelength of maximum absorption (λmax) and the oscillator strength of the transitions, which relates to the intensity of the absorption bands. researchgate.net These transitions, typically π → π* for aromatic systems, are influenced by the substituents on the benzene ring.
Hypothetical Spectroscopic Data for this compound (Note: This table contains illustrative values.)
| Spectroscopy | Parameter | Predicted Value |
| ¹³C NMR | C1 (C-Cl) Chemical Shift | ~133 ppm |
| ¹³C NMR | C2 (C-CH₃) Chemical Shift | ~137 ppm |
| ¹³C NMR | C3 (C-CH₃) Chemical Shift | ~130 ppm |
| Vibrational | C-Cl Stretch Frequency | ~700 cm⁻¹ |
| Vibrational | Aromatic C-H Stretch | ~3100 cm⁻¹ |
| UV-Vis (TD-DFT) | λmax (π → π*) | ~275 nm |
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. Computational analysis of the MOs of this compound offers critical insights.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Spatial Distributions
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijesit.com The energy and spatial distribution of these orbitals are key determinants of a molecule's chemical reactivity and electronic properties. ijesit.com
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be a π-orbital with significant electron density on the aromatic ring, while the LUMO would be a π*-antibonding orbital. The chloro and methyl substituents modulate the energies of these orbitals and thus the size of the gap.
Spatial Distributions: Visualizing the HOMO and LUMO provides information about where the molecule is likely to donate or accept electrons. The HOMO surface indicates regions that are electron-rich and susceptible to electrophilic attack, whereas the LUMO surface highlights electron-deficient regions prone to nucleophilic attack. In this compound, the HOMO would be distributed across the π-system of the benzene ring, while the LUMO would also be located on the ring, with potential contributions from the C-Cl antibonding orbital.
Illustrative FMO Properties for this compound (Note: This table contains representative values.)
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic/Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. nih.gov It is a 3D map of the electrostatic potential plotted onto the electron density surface. The MEP surface reveals the charge distribution and is color-coded to indicate different potential values:
Red regions (negative potential) are electron-rich, indicating sites susceptible to electrophilic attack.
Blue regions (positive potential) are electron-poor, indicating sites for nucleophilic attack.
Green regions represent neutral potential.
For this compound, the MEP surface would show a region of negative potential (red) above and below the plane of the aromatic ring, characteristic of the π-electron cloud. A region of positive potential (blue) would be expected near the hydrogen atoms, and the electronegative chlorine atom would create a localized region of negative potential around itself, influencing the potential of the adjacent ring carbons. nih.gov
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It transforms the calculated wave function into a localized Lewis-like structure, describing electron density in terms of atomic lone pairs and bonds.
NBO analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation. This is achieved through a second-order perturbation theory analysis of the Fock matrix, which evaluates the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net
For this compound, NBO analysis could reveal:
Donation of electron density from the lone pairs of the chlorine atom into the antibonding π* orbitals of the benzene ring.
Hyperconjugative interactions between the σ(C-H) bonds of the methyl groups and the π* orbitals of the ring.
The polarization of the C-Cl bond and the hybrid orbitals involved in the bonding of the ring carbons.
Reactivity Descriptors from Conceptual DFT
Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index)
Global reactivity descriptors offer a holistic view of a molecule's stability and reactivity. For this compound, these descriptors would be calculated using its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity. It is calculated as half the difference between the ionization potential (I) and electron affinity (A), which can be approximated by the HOMO and LUMO energies (η ≈ (ELUMO - EHOMO)/2).
Chemical Softness (S) is the reciprocal of chemical hardness (S = 1/η) and represents the molecule's ability to undergo electronic changes. A higher softness value suggests greater reactivity.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is a crucial descriptor for predicting the electrophilic character of a species in reactions. The electrophilicity index is calculated using the chemical potential (μ ≈ (EHOMO + ELUMO)/2) and chemical hardness (ω = μ²/2η).
| Descriptor | Formula | Illustrative Value (a.u.) | Interpretation for this compound (Hypothetical) |
|---|---|---|---|
| HOMO Energy (EHOMO) | - | -8.5 eV | Energy of the highest energy electrons available for donation. |
| LUMO Energy (ELUMO) | - | -0.5 eV | Energy of the lowest energy orbital available to accept electrons. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.5 eV | Represents the escaping tendency of electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 4.0 eV | Suggests moderate stability and reactivity. |
| Chemical Softness (S) | 1 / η | 0.25 eV⁻¹ | Indicates a moderate susceptibility to chemical attack. |
| Electrophilicity Index (ω) | μ² / 2η | 2.53 eV | Points towards a moderate electrophilic character. |
This table presents hypothetical, illustrative data for educational purposes, as specific computational results for this compound were not found in the cited literature.
Local Reactivity Descriptors (e.g., Fukui Functions, Parr Functions)
Local reactivity descriptors are essential for identifying the specific sites within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack.
Fukui Functions (f(r)) indicate the change in electron density at a particular point in the molecule when an electron is added or removed. researchgate.net There are three main types of Fukui functions:
f+(r) for nucleophilic attack (electron acceptance).
f-(r) for electrophilic attack (electron donation).
f0(r) for radical attack. By calculating these functions for each atom in this compound, one could predict the most likely sites for reaction. For electrophilic aromatic substitution, the positions with the highest values of f-(r) would be the most reactive.
Parr Functions are related to the Fukui functions and are used to predict the regioselectivity of chemical reactions. researchgate.net They can provide a more refined picture of local reactivity, particularly in distinguishing between different reactive sites.
For this compound, the methyl groups are activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing. A computational analysis using Fukui or Parr functions would quantify the activation and directing effects of these substituents on the different carbon atoms of the benzene ring, providing a theoretical basis for predicting the outcomes of electrophilic substitution reactions. researchgate.net
Computational Studies on Reaction Mechanisms
Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify transition states, calculate activation energies, and visualize the transformation of reactants into products.
Transition State Characterization and Energy Barrier Calculations
A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment during a chemical reaction. Identifying the structure of the transition state and calculating its energy is crucial for understanding the reaction's kinetics. For reactions involving this compound, such as electrophilic aromatic substitution, computational methods like DFT can be used to locate the transition state structures.
The energy difference between the reactants and the transition state is the energy barrier or activation energy . A lower energy barrier corresponds to a faster reaction rate. Computational calculations of energy barriers can help to compare the feasibility of different reaction pathways.
Applications and Further Derivatization of 1 Chloro 2,3 Dimethylbenzene in Advanced Organic Synthesis
As Key Intermediates in Complex Organic Synthesis
1-Chloro-2,3-dimethylbenzene (B150846) serves as a crucial starting material for the synthesis of more complex molecules, including substituted biaryls and carbazole derivatives, which are prevalent motifs in many biologically active compounds and functional materials.
One notable application is in the synthesis of sterically hindered biphenyl derivatives. For instance, the reaction of this compound with nitric acid in acetic anhydride yields 3-chloro-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate. This intermediate, upon treatment with trifluoroacetic acid in the presence of mesitylene, undergoes an electrophilic substitution to form 3′-chloro-2,4,4′,5′,6-pentamethylbiphenyl mdpi.com. This transformation highlights the utility of this compound in accessing complex biaryl structures through a phenonium ion intermediate.
Furthermore, derivatives of this compound are instrumental in the synthesis of carbazoles, a class of nitrogen-containing heterocycles with significant pharmacological and electronic properties. A specific example is the synthesis of ethyl 6-chloro-2,3-dimethylcarbazole-9-carboxylate. This synthesis involves the cross-coupling of an o-iodoaniline derivative with a silylaryl triflate, followed by a palladium-catalyzed cyclization. The resulting carbazole incorporates the 2,3-dimethylphenyl moiety originating from a precursor related to this compound nih.gov.
| Starting Material | Reagents | Product | Application |
| This compound | 1. Nitric acid, Acetic anhydride2. Mesitylene, Trifluoroacetic acid | 3′-Chloro-2,4,4′,5′,6-pentamethylbiphenyl | Synthesis of substituted biaryls |
| o-Iodoaniline derivative & Silylaryl triflate | 1. CsF2. Pd catalyst | Ethyl 6-chloro-2,3-dimethylcarbazole-9-carboxylate | Synthesis of carbazole derivatives |
Development of Functional Materials Utilizing the Benzene (B151609) Moiety
The rigid aromatic core of this compound and its derivatives can be incorporated into larger molecular structures to create functional materials such as liquid crystals and polymers. The substitution pattern on the benzene ring can influence the mesomorphic properties and polymer characteristics.
While direct examples of liquid crystals synthesized from this compound are not extensively documented in readily available literature, the general principles of liquid crystal design suggest its potential. The synthesis of liquid crystals often involves the assembly of molecules with a rigid core and flexible terminal groups. For example, Schiff-base liquid crystals are synthesized by reacting an aromatic aldehyde with an aromatic amine, followed by esterification to introduce flexible alkoxy chains. The incorporation of a substituted benzene ring, such as the 2,3-dimethylphenyl moiety, can influence the molecular packing and, consequently, the liquid crystalline phase behavior.
In the realm of polymer chemistry, functional aromatic polyamides are synthesized through the polycondensation of diamine and diacid chloride monomers. The properties of the resulting polymer, such as thermal stability and solubility, are dictated by the structure of the monomers. While specific examples utilizing a diamine derived directly from this compound are not prevalent, the incorporation of such a substituted aromatic unit into a polymer backbone could impart specific properties due to its steric and electronic nature. The synthesis of functional polymers often involves the polymerization of functionalized monomers, and the this compound scaffold provides a platform for introducing various functionalities.
Synthesis of Novel Aromatic Systems and Heterocycles
The reactivity of the chloro-substituted aromatic ring in this compound allows for its use in the construction of a variety of novel aromatic and heterocyclic systems through cross-coupling and cyclization reactions.
As mentioned previously, this compound is a precursor for the synthesis of substituted biphenyls mdpi.com. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for the formation of C-C bonds between aryl halides and organoboron compounds, enabling the synthesis of a wide array of biaryl derivatives.
The synthesis of carbazoles from precursors related to this compound demonstrates its utility in constructing complex heterocyclic frameworks nih.gov. The general strategy often involves the formation of a diarylamine intermediate followed by an intramolecular cyclization. For instance, the reaction of o-iodoanilines with silylaryl triflates and subsequent palladium-catalyzed cyclization provides an efficient route to carbazoles nih.gov.
Furthermore, the synthesis of dibenzofurans, another important class of heterocyclic compounds, can be achieved through intramolecular C-H activation of ortho-iodo diaryl ethers using a reusable palladium on carbon (Pd/C) catalyst organic-chemistry.org. This methodology, while not specifying this compound as a direct starting material, illustrates a general and efficient strategy where a related chloro-dimethylphenol could be a viable precursor for the synthesis of substituted dibenzofurans.
Regioselective Functionalization for Targeted Molecular Architectures
The presence of three substituents on the benzene ring of this compound presents a challenge and an opportunity for regioselective functionalization. The directing effects of the chloro and methyl groups, along with their steric hindrance, influence the position of further substitution, allowing for the synthesis of specifically substituted aromatic compounds.
Electrophilic aromatic substitution reactions on disubstituted benzenes are guided by the combined directing effects of the existing substituents. In the case of 1,2,3-trisubstituted benzenes, the position of further substitution is determined by the interplay of these directing effects and steric factors. For this compound, the methyl groups are ortho, para-directing and activating, while the chlorine atom is also ortho, para-directing but deactivating. The outcome of an electrophilic substitution would depend on the specific electrophile and reaction conditions, with the positions ortho and para to the methyl groups being electronically favored, while steric hindrance from the adjacent substituents would also play a significant role.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Chloro-2,3-dimethylbenzene, and how can its purity be verified?
- Synthesis : The compound is typically synthesized via electrophilic aromatic substitution, where chlorine is introduced into the 2,3-dimethylbenzene (o-xylene) framework using chlorinating agents like Cl₂/FeCl₃ or SOCl₂ under controlled conditions .
- Purity Verification : Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is standard for assessing purity. The NIST database provides reference retention indices and mass spectra for comparison (CAS 608-23-1) .
Q. How should researchers handle this compound to ensure laboratory safety?
- Safety Protocols :
- Use fume hoods and personal protective equipment (PPE: gloves, goggles) due to its volatility (boiling point ~137°C) and potential irritant properties .
- Avoid exposure to ignition sources (flash point ~34.5°C) and store in airtight containers away from oxidizing agents .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR can confirm the substitution pattern (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.2–2.5 ppm) .
- FT-IR : Key peaks include C-Cl stretching (~550–650 cm⁻¹) and aromatic C-H bending (~700–800 cm⁻¹) .
- GC-MS : Molecular ion peak at m/z 140 (C₈H₉Cl⁺) and fragmentation patterns help validate structure .
Advanced Research Questions
Q. How can computational modeling predict the antimicrobial activity of this compound derivatives?
- Methodology :
Use molecular docking software (e.g., AutoDock Vina) to simulate binding to bacterial targets like DNA gyrase or topoisomerase IV .
Compare binding free energies with known inhibitors (e.g., ciprofloxacin). Derivatives with lower ΔG values (< -8 kcal/mol) suggest stronger inhibition .
Validate predictions with in vitro assays (e.g., MIC against E. coli or S. aureus) .
Q. What experimental strategies address contradictions in solubility data for halogenated dimethylbenzene derivatives?
- Case Study : A sharp solubility cutoff was observed between 2-bromo-1,3-dimethylbenzene (0.10 mmol/L) and 2-fluoro-1,3-dimethylbenzene (0.46 mmol/L) in pharmacological studies .
- Resolution :
- Perform temperature-controlled solubility assays using UV-Vis spectroscopy.
- Apply Hansen solubility parameters (HSPs) to correlate solubility with solvent polarity and hydrogen-bonding capacity .
Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?
- Steric Effects : The 2,3-dimethyl groups hinder electrophilic attack at adjacent positions, directing substitution to the para position .
- Electronic Effects : The electron-donating methyl groups activate the ring, while the chlorine atom deactivates it, creating a meta-directing interplay. DFT calculations (e.g., Mulliken charges) can quantify these effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
